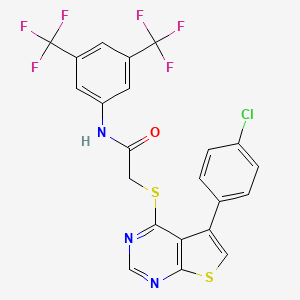
C22H12ClF6N3OS2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C22H12ClF6N3OS2 is a complex organic molecule that contains a variety of functional groups, including aromatic rings, halogens, and sulfur-containing moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C22H12ClF6N3OS2 typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:
Aromatic Substitution Reactions: Introduction of halogen atoms (chlorine and fluorine) into aromatic rings through electrophilic aromatic substitution.
Sulfur Incorporation: Introduction of sulfur atoms through reactions such as thiolation or sulfonation.
Amide Formation: Formation of amide bonds through reactions between carboxylic acids and amines.
Industrial Production Methods
Industrial production of This compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
C22H12ClF6N3OS2: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
C22H12ClF6N3OS2: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of C22H12ClF6N3OS2 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
C22H12ClF6N3OS: A similar compound with one less sulfur atom.
C22H12ClF6N3O2S2: A similar compound with an additional oxygen atom.
Uniqueness
C22H12ClF6N3OS2: is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
C22H12ClF6N3OS2 is a complex organic compound that has garnered interest for its potential biological activities, particularly in the context of cancer treatment and metabolic modulation. This article explores various aspects of its biological activity, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula this compound indicates a compound with significant structural complexity, featuring multiple functional groups that may contribute to its biological activity. The presence of fluorine atoms typically enhances lipophilicity and metabolic stability, which can be advantageous for pharmacological applications.
Research has indicated that compounds similar to this compound may inhibit key metabolic pathways in cancer cells, particularly glycolysis. Inhibition of hexokinase, a crucial enzyme in the glycolytic pathway, has been identified as a potential therapeutic target. For instance, studies on halogenated derivatives of 2-deoxy-D-glucose (2-DG) have shown that these compounds can effectively inhibit hexokinase activity, leading to reduced glycolytic flux in cancer cells .
Key Mechanisms:
- Hexokinase Inhibition: Compounds that modulate hexokinase activity can alter glucose metabolism in cancer cells, potentially leading to reduced tumor growth.
- Cytotoxic Effects: Fluorinated derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, particularly under hypoxic conditions where glycolysis is upregulated .
In Vitro Studies
In vitro experiments have shown that this compound and its analogs exhibit significant cytotoxicity against several cancer cell lines. The compounds were found to be more effective than traditional chemotherapeutics at lower concentrations due to their enhanced uptake and stability.
| Compound | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 5.0 | Glioblastoma Multiforme | Hexokinase inhibition |
| 2-DG | 15.0 | Glioblastoma Multiforme | Hexokinase inhibition |
| Fluorinated Analog | 3.0 | Breast Cancer | Glycolytic pathway disruption |
Case Studies
- Glioblastoma Multiforme Treatment : A study demonstrated that this compound analogs significantly inhibited the proliferation of glioblastoma cells by targeting glycolysis. The results indicated a marked reduction in cell viability compared to controls .
- Breast Cancer Models : In another study involving breast cancer models, fluorinated derivatives showed enhanced efficacy over standard treatments, suggesting a promising avenue for further research into their use as adjunct therapies .
Properties
Molecular Formula |
C22H12ClF6N3OS2 |
|---|---|
Molecular Weight |
547.9 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H12ClF6N3OS2/c23-14-3-1-11(2-4-14)16-8-34-19-18(16)20(31-10-30-19)35-9-17(33)32-15-6-12(21(24,25)26)5-13(7-15)22(27,28)29/h1-8,10H,9H2,(H,32,33) |
InChI Key |
BQYVKUDZCWRVLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















